molecular formula C4H4Br2N2S B14027508 (2,4-Dibromothiazol-5-YL)methanamine

(2,4-Dibromothiazol-5-YL)methanamine

Cat. No.: B14027508
M. Wt: 271.96 g/mol
InChI Key: XSWQDPYQKLZBTM-UHFFFAOYSA-N
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Description

(2,4-Dibromothiazol-5-YL)methanamine is a thiazole-derived compound featuring a methanamine group attached to a 2,4-dibrominated thiazole ring.

Properties

Molecular Formula

C4H4Br2N2S

Molecular Weight

271.96 g/mol

IUPAC Name

(2,4-dibromo-1,3-thiazol-5-yl)methanamine

InChI

InChI=1S/C4H4Br2N2S/c5-3-2(1-7)9-4(6)8-3/h1,7H2

InChI Key

XSWQDPYQKLZBTM-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(N=C(S1)Br)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dibromothiazol-5-YL)methanamine typically involves the bromination of thiazole derivatives followed by amination. One common method starts with the bromination of thiazole to obtain 2,4-dibromothiazole. This intermediate is then subjected to nucleophilic substitution with methanamine under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of brominating agents and amines in reactors designed for large-scale chemical synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dibromothiazol-5-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dibromo groups to less reactive moieties.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

(2,4-Dibromothiazol-5-YL)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2,4-Dibromothiazol-5-YL)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Chemical Properties

Thiazole-, triazole-, and tetrazole-based methanamines are prominent analogs. Key differences arise from substituents and heterocyclic cores:

Table 1: Structural and Molecular Comparison
Compound Name Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
(2,4-Dibromothiazol-5-YL)methanamine Thiazole Br at positions 2,4 C₄H₄Br₂N₂S 289.87 Electron-withdrawing Br atoms -
[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine Thiazole Methoxymethyl, phenyl groups C₁₂H₁₄N₂OS 234.32 Bulky substituents enhance lipophilicity
(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride Triazole Cyclopropyl group C₆H₁₁ClN₄ 174.63 Enhanced solubility (HCl salt)
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole 4-Methylphenyl group C₉H₉N₃S 191.25 Additional nitrogen increases reactivity
N-((2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methyl)sulfonamide Tetrazole Biphenyl, sulfonamide Varies Varies Acidic tetrazole enhances bioactivity

Key Observations:

  • Electron Effects : Bromine atoms in the target compound likely increase electrophilicity and stability compared to methyl or methoxy groups in analogs .
  • Solubility : The hydrochloride salt of the triazole analog improves aqueous solubility, a feature absent in the neutral thiazole derivatives .

Industrial and Pharmaceutical Relevance

  • Pharmaceuticals : Triazole-methanamine derivatives are used as building blocks for antiviral and anticancer agents . The target compound’s bromine atoms might similarly stabilize drug-target interactions.
  • Agrochemicals : Thiadiazole derivatives’ pesticidal activity suggests that brominated thiazoles could serve as halogenated analogs for crop protection.

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